N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)acetamide
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Overview
Description
N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)acetamide is a compound that belongs to the tetrazole family, which is known for its diverse biological and chemical properties. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention in medicinal and material chemistry due to their unique structural and electronic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)acetamide typically involves the reaction of acetamide derivatives with tetrazole precursors. One common method includes the cycloaddition of nitriles with azides to form the tetrazole ring, followed by N-methylation and acetamide formation . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through crystallization or chromatography to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as explosives and propellants
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Valsartan: A tetrazole-containing antihypertensive drug.
Losartan: Another tetrazole-based drug used to treat high blood pressure.
Oteseconazole: A tetrazole derivative under investigation for its antifungal properties
Uniqueness
N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)acetamide is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions.
Properties
CAS No. |
62400-29-7 |
---|---|
Molecular Formula |
C5H9N5O |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
N-methyl-N-(2-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C5H9N5O/c1-4(11)9(2)5-6-8-10(3)7-5/h1-3H3 |
InChI Key |
QWPQEJAVMDEXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NN(N=N1)C |
Origin of Product |
United States |
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